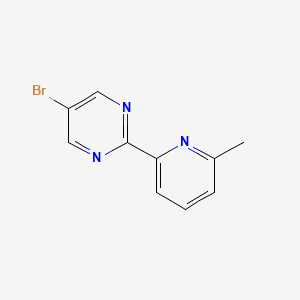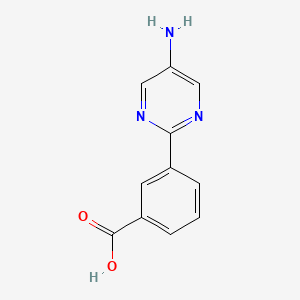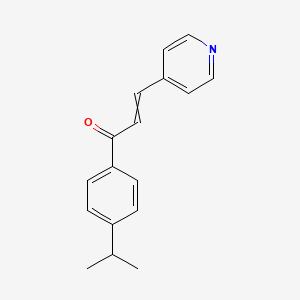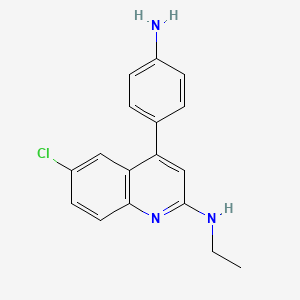
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminophenyl group, a chloro substituent, and an ethyl group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroquinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in anhydrous ethanol.
Substitution: The amino group is further reacted with ethyl iodide to introduce the ethyl group.
Coupling: Finally, the aminophenyl group is introduced through a coupling reaction with 4-aminophenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Coupling: The amino group can participate in coupling reactions to form azo compounds or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Coupling: Palladium-catalyzed coupling reactions typically use palladium acetate and phosphine ligands.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.
Coupling: Formation of azo compounds or amides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms by disrupting their metabolic processes.
類似化合物との比較
Similar Compounds
4-aminophenylquinoline: Lacks the chloro and ethyl substituents.
6-chloroquinoline: Lacks the aminophenyl and ethyl substituents.
N-ethylquinoline: Lacks the aminophenyl and chloro substituents.
Uniqueness
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the aminophenyl group enhances its binding affinity to biological targets, while the chloro and ethyl groups contribute to its stability and solubility.
特性
分子式 |
C17H16ClN3 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine |
InChI |
InChI=1S/C17H16ClN3/c1-2-20-17-10-14(11-3-6-13(19)7-4-11)15-9-12(18)5-8-16(15)21-17/h3-10H,2,19H2,1H3,(H,20,21) |
InChIキー |
ZYJKRLUFEHOYDS-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


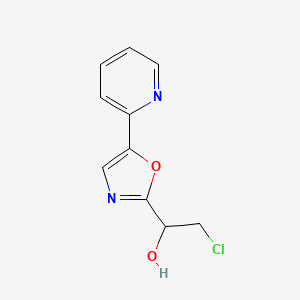

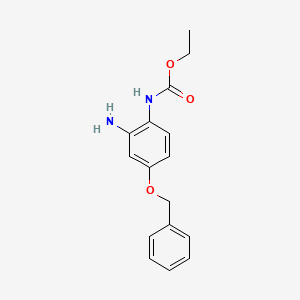

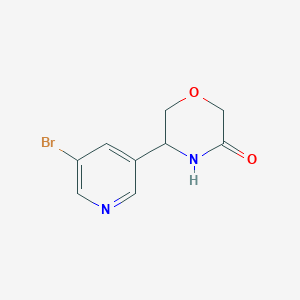
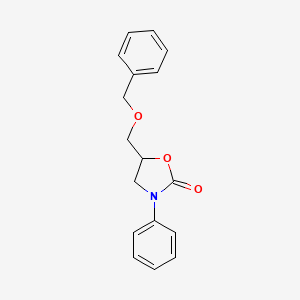

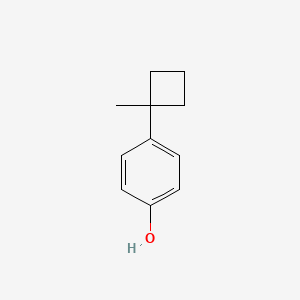
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)

![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
